![molecular formula C18H23N3O4S B2413784 2,4-Dimethyl-6-{[1-(2-phenoxyethanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine CAS No. 2097890-85-0](/img/structure/B2413784.png)

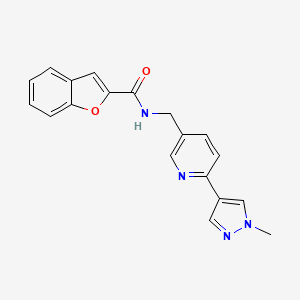

2,4-Dimethyl-6-{[1-(2-phenoxyethanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “2,4-Dimethyl-6-{[1-(2-phenoxyethanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine”, pyrimidines in general can be synthesized through various methods. For instance, one method involves the use of organolithium reagents . Another method involves a ZnCl2-catalyzed three-component coupling reaction . A Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones is another approach .Applications De Recherche Scientifique

Pyrimidine Derivatives in Drug Design and Biological Activity

Pyrimidine derivatives are pivotal in the development of pharmaceuticals due to their versatile biological activities. For instance, pyrimidines play a crucial role in antifolate drug design for chemotherapy against malaria, showcasing their utility in targeting specific enzymes like dihydrofolate reductase (DHFR) essential for DNA synthesis in pathogens (Balasubramani, Muthiah, & Lynch, 2007). Additionally, the structural manipulation of pyrimidine rings has led to the synthesis of compounds with promising antibacterial and insecticidal properties, illustrating their broad-spectrum antimicrobial potential (Deohate & Palaspagar, 2020).

Chemical Synthesis and Material Science

The synthetic versatility of pyrimidine allows for the creation of novel compounds with unique properties. Research has explored the synthesis of polyimides derived from pyrimidine dianhydride and aromatic diamines, highlighting applications in material science due to their excellent thermal stability, mechanical properties, and low dielectric constants, making them suitable for electronic and aerospace industries (Wang, Li, Ma, Zhang, & Gong, 2006).

Electrochemistry and Organic Reactions

Pyrimidine and its derivatives have been extensively studied in electrochemical contexts, providing insights into their reduction mechanisms and potential applications in developing new electrochemical sensors, organic synthesis methodologies, and understanding biological redox processes (Wasa & Elving, 1982). These studies underscore the compound's utility in designing more efficient and selective synthetic routes and understanding its interaction with biological systems.

Orientations Futures

Propriétés

IUPAC Name |

2,4-dimethyl-6-[1-(2-phenoxyethylsulfonyl)pyrrolidin-3-yl]oxypyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4S/c1-14-12-18(20-15(2)19-14)25-17-8-9-21(13-17)26(22,23)11-10-24-16-6-4-3-5-7-16/h3-7,12,17H,8-11,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJURFLVKDPESLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)OC2CCN(C2)S(=O)(=O)CCOC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dimethyl-6-{[1-(2-phenoxyethanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-bromothiophen-2-yl)methyl]-6-fluoro-N-methylpyridine-2-carboxamide](/img/structure/B2413701.png)

![N-[[5-ethylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide](/img/structure/B2413705.png)

![2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2413710.png)

![8-fluoro-5-(2-fluorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2413719.png)

![N-[Cyano-(2-fluorophenyl)methyl]-4-(dimethylamino)pyridine-2-carboxamide](/img/structure/B2413720.png)

![1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one](/img/structure/B2413723.png)